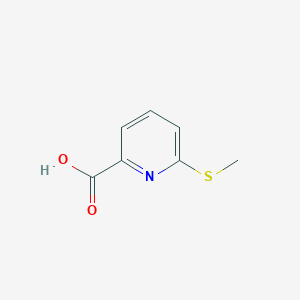

2-Pyridinecarboxylic acid, 6-(methylthio)-

Description

Contextualization within Pyridinecarboxylic Acid Chemistry

Pyridinecarboxylic acids are a class of organic compounds characterized by a pyridine (B92270) ring substituted with one or more carboxyl groups. researchgate.net The position of the carboxylic acid group on the pyridine ring significantly influences the compound's physical and chemical properties. researchgate.net 2-Pyridinecarboxylic acid, also known as picolinic acid, is a well-studied member of this family, known for its role as a bidentate chelating agent in coordination chemistry. nih.gov The introduction of a methylthio (-SCH3) group at the 6-position of the picolinic acid scaffold, as seen in 2-Pyridinecarboxylic acid, 6-(methylthio)-, introduces a new dimension to its chemical behavior. This substitution can alter the electronic properties of the pyridine ring and the acidity of the carboxylic acid, thereby influencing its reactivity and coordination capabilities.

Significance of Thioether Moieties in Heterocyclic Compounds

The presence of a thioether moiety in heterocyclic compounds is of considerable importance in medicinal and materials chemistry. The sulfur atom in the thioether group possesses lone pairs of electrons and can participate in various non-covalent interactions, including hydrogen bonding and coordination to metal centers. This functional group can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. In the context of 2-Pyridinecarboxylic acid, 6-(methylthio)-, the thioether group, in conjunction with the pyridine nitrogen and the carboxylic acid, creates a potentially tridentate ligand system, offering intriguing possibilities for the design of novel coordination complexes with unique catalytic or material properties.

Overview of Research Trajectories for 2-Pyridinecarboxylic acid, 6-(methylthio)-

Current research on 2-Pyridinecarboxylic acid, 6-(methylthio)- is primarily focused on its application as a specialized chemical reagent. Its utility in the electrochemical reduction study of 6-mercapto-2-pyridinecarboxylic acid derivatives highlights its importance in understanding electron transfer processes in related sulfur-containing heterocyclic systems. While detailed studies exclusively dedicated to this compound are still emerging, its structural similarity to other biologically active and catalytically relevant picolinic acid derivatives suggests that future research may explore its potential in areas such as:

Coordination Chemistry: Investigating its coordination behavior with various transition metals to synthesize novel complexes with interesting magnetic, optical, or catalytic properties.

Organic Synthesis: Utilizing it as a building block for the synthesis of more complex heterocyclic structures with potential pharmaceutical or agrochemical applications.

Materials Science: Exploring its use in the development of functional materials, such as metal-organic frameworks (MOFs) or polymers.

As a commercially available building block, the accessibility of 2-Pyridinecarboxylic acid, 6-(methylthio)- is poised to facilitate further investigations into its fundamental chemistry and potential applications, promising to expand its role in contemporary chemical research. accelachem.com

Interactive Data Table: Chemical Properties of 2-Pyridinecarboxylic acid, 6-(methylthio)-

| Property | Value |

| IUPAC Name | 6-(methylthio)pyridine-2-carboxylic acid |

| Synonyms | 6-(methylthio)picolinic acid |

| CAS Number | 74470-26-1 |

| Molecular Formula | C7H7NO2S |

| Molecular Weight | 169.2 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methylsulfanylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-11-6-4-2-3-5(8-6)7(9)10/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCZJBIMHDPTJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356080 | |

| Record name | 2-Pyridinecarboxylic acid, 6-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74470-26-1 | |

| Record name | 2-Pyridinecarboxylic acid, 6-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(methylsulfanyl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes to 2-Pyridinecarboxylic acid, 6-(methylthio)-

The traditional synthesis of 2-Pyridinecarboxylic acid, 6-(methylthio)- often involves multi-step processes that utilize readily available pyridine (B92270) precursors and subsequent chemical modifications. These established routes can be broadly categorized into precursor-based strategies and functional group interconversion approaches.

Precursor-Based Synthetic Strategies

A primary strategy for the synthesis of 2-Pyridinecarboxylic acid, 6-(methylthio)- involves starting with a pre-functionalized pyridine ring and introducing the desired substituents. A common approach is the hydrolysis of a nitrile or amide group at the C2 position of a pyridine ring that already contains the 6-(methylthio) group.

For instance, a plausible synthetic route could start from a 2-cyano-6-(methylthio)pyridine or 2-carbamoyl-6-(methylthio)pyridine precursor. The hydrolysis of the cyano or carbamoyl (B1232498) group to a carboxylic acid can be achieved under basic or acidic conditions. A typical procedure involves refluxing the precursor with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to precipitate the desired carboxylic acid. nih.gov This method is advantageous as the precursor can often be synthesized through nucleophilic aromatic substitution reactions on a di-substituted pyridine, such as a di-chloropyridine.

| Precursor | Reagents | Conditions | Product |

| 2-Cyano-6-(methylthio)pyridine | 1. NaOH (aq) 2. HCl (aq) | 1. Reflux 2. Acidification | 2-Pyridinecarboxylic acid, 6-(methylthio)- |

| 2-Carbamoyl-6-(methylthio)pyridine | 1. NaOH (aq) 2. HCl (aq) | 1. Reflux 2. Acidification | 2-Pyridinecarboxylic acid, 6-(methylthio)- |

Another precursor-based approach could involve the use of 2,6-dichloropyridine. One of the chlorine atoms can be selectively substituted with a methylthio group using sodium thiomethoxide. The remaining chlorine atom at the 2-position can then be converted to a carboxylic acid group through various methods, such as a metal-catalyzed carbonylation reaction or via a Grignard reagent intermediate followed by reaction with carbon dioxide.

Functional Group Interconversion Approaches

Functional group interconversion (FGI) represents another key strategy for the synthesis of 2-Pyridinecarboxylic acid, 6-(methylthio)-. This approach involves starting with a pyridine derivative that has a different functional group at the C2 position, which is then chemically transformed into a carboxylic acid.

A prominent example of this approach is the oxidation of a methyl group. For instance, 2-methyl-6-(methylthio)pyridine could serve as a starting material. The methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (B83412) (KMnO4). chemicalbook.com The reaction is typically carried out in an aqueous solution, and the temperature is carefully controlled to prevent over-oxidation and degradation of the pyridine ring. chemicalbook.com

| Starting Material | Oxidizing Agent | Conditions | Product |

| 2-Methyl-6-(methylthio)pyridine | Potassium permanganate (KMnO4) | Aqueous solution, controlled temperature | 2-Pyridinecarboxylic acid, 6-(methylthio)- |

This method is widely used for the synthesis of various pyridinecarboxylic acids due to the commercial availability of many methylated pyridine precursors.

Advanced and Sustainable Synthetic Protocols

In recent years, there has been a growing emphasis on the development of more efficient, environmentally friendly, and sustainable methods for the synthesis of chemical compounds. This trend has led to the exploration of catalytic methods and the application of green chemistry principles in the synthesis of pyridinecarboxylic acids.

Catalytic Methods for Enhanced Synthesis

Catalytic methods offer several advantages over stoichiometric reactions, including higher efficiency, milder reaction conditions, and reduced waste generation. For the synthesis of pyridinecarboxylic acids, transition metal-catalyzed carbonylation reactions are of significant interest. For example, a palladium-catalyzed carbonylation of 2-chloro-6-(methylthio)pyridine (B1597599) in the presence of carbon monoxide and a suitable nucleophile could provide a direct route to the corresponding carboxylic acid derivative.

While specific catalytic methods for 2-Pyridinecarboxylic acid, 6-(methylthio)- are not extensively documented, general catalytic approaches for the synthesis of pyridinecarboxylic acids can be adapted. For instance, the vapor-phase oxidation of alkylpyridines using a vanadium-titanium (B8517020) oxide catalyst has been reported for the industrial production of various pyridinecarboxylic acids. google.com Such a process, if optimized, could offer a continuous and efficient method for the synthesis of the target molecule from 2-methyl-6-(methylthio)pyridine.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. For the synthesis of 2-Pyridinecarboxylic acid, 6-(methylthio)-, several green chemistry principles can be applied.

One approach is the use of greener solvents. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. mdpi.com Performing reactions such as the KMnO4 oxidation of a methyl group in water instead of organic solvents significantly improves the environmental profile of the synthesis. chemicalbook.com

Another green chemistry approach is the use of solid-state reactions. For example, the synthesis of metal complexes of pyridine-2,6-dicarboxylic acid has been achieved through room-temperature solid-state grinding, which eliminates the need for solvents. ijcce.ac.ir This principle could potentially be applied to certain steps in the synthesis of 2-Pyridinecarboxylic acid, 6-(methylthio)-.

Furthermore, biocatalysis offers a sustainable alternative to traditional chemical methods. Enzymes can catalyze reactions with high selectivity and under mild conditions. While specific biocatalytic routes to 2-Pyridinecarboxylic acid, 6-(methylthio)- are yet to be developed, research into biocatalytic routes for substituted pyridines from biomass sources is an active area of investigation and could provide future sustainable pathways. ukri.org

Synthesis of Structural Analogs and Derivatives

The synthesis of structural analogs and derivatives of 2-Pyridinecarboxylic acid, 6-(methylthio)- is important for exploring structure-activity relationships in various applications. This can be achieved by modifying the substituents on the pyridine ring or by derivatizing the carboxylic acid group.

For instance, analogs with different alkylthio groups at the 6-position can be synthesized by using the corresponding sodium alkylthiolate in the nucleophilic substitution step. Similarly, analogs with substituents at other positions on the pyridine ring can be prepared from appropriately substituted precursors.

The carboxylic acid functional group of 2-Pyridinecarboxylic acid, 6-(methylthio)- serves as a versatile handle for the synthesis of a wide range of derivatives. For example, amides can be readily prepared by reacting the carboxylic acid with an amine in the presence of a coupling agent or after converting the carboxylic acid to its more reactive acid chloride. The synthesis of amides from picolinic acid (2-pyridinecarboxylic acid) and its derivatives is a well-established transformation. researchgate.net

| Derivative | Reagents |

| Amide | Amine, Coupling Agent (e.g., EDCI, HOBt) or SOCl2 followed by Amine |

| Ester | Alcohol, Acid Catalyst or SOCl2 followed by Alcohol |

These derivatization reactions allow for the fine-tuning of the physicochemical properties of the parent compound, which is crucial for various applications.

Modifications at the Carboxylic Acid Functionality (e.g., Esters, Amides)

The carboxylic acid group is a primary site for modification, readily converted into esters and amides, which are crucial intermediates in medicinal and materials chemistry.

Esterification: The formation of esters from 2-pyridinecarboxylic acid, 6-(methylthio)- is typically achieved through acid-catalyzed esterification, commonly known as Fischer esterification. masterorganicchemistry.com This reaction involves refluxing the carboxylic acid with an excess of an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The use of an excess of the alcohol helps to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com For pyridine carboxylic acids, the process can be carried out by reacting the acid with an alcohol in the presence of an acidic catalyst, followed by distillation to recover the final ester product. google.com

Amidation: The synthesis of amides from 2-pyridinecarboxylic acid, 6-(methylthio)- generally proceeds via a two-step sequence to achieve high yields. The carboxylic acid is first converted to a more reactive acyl chloride. This is commonly accomplished by reacting the starting material with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting acyl chloride is then reacted with a primary or secondary amine in the presence of a base (like triethylamine) to neutralize the HCl byproduct and yield the corresponding amide. nih.gov This method is broadly applicable for coupling with various N-alkylanilines and other amines. researchgate.netnih.gov

| Derivative Type | Key Reagents | Resulting Functional Group | Representative Product Name |

|---|---|---|---|

| Ester | Methanol (CH₃OH), H₂SO₄ (catalyst) | -COOCH₃ | Methyl 6-(methylthio)pyridine-2-carboxylate |

| Amide | 1. SOCl₂ or (COCl)₂ 2. Aniline (C₆H₅NH₂) | -CONH(C₆H₅) | N-phenyl-6-(methylthio)pyridine-2-carboxamide |

| Amide | 1. SOCl₂ or (COCl)₂ 2. Diethylamine ((C₂H₅)₂NH) | -CON(C₂H₅)₂ | N,N-diethyl-6-(methylthio)pyridine-2-carboxamide |

Variations and Transformations of the Methylthio Group

The methylthio (-SCH₃) group at the C6 position offers unique opportunities for further functionalization, primarily through oxidation or displacement reactions.

Oxidation to Sulfoxides and Sulfones: The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) derivatives. organic-chemistry.orgorganic-chemistry.org Controlled oxidation to the sulfoxide (B87167) is often achieved using one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) in a suitable solvent such as acetic acid under mild, transition-metal-free conditions. mdpi.com Further oxidation to the sulfone can be accomplished by using an excess of the oxidizing agent or a stronger oxidant system. organic-chemistry.orgrsc.org For instance, hydrogen peroxide in the presence of specific catalysts can drive the reaction to completion, yielding the sulfone. rsc.orgnih.gov

Displacement and Cross-Coupling Reactions: The methylthio group, and particularly its oxidized sulfone form, can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the methylsulfonyl group makes the C6 position highly susceptible to attack by nucleophiles. quimicaorganica.org Furthermore, the methylthio group can participate directly in transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, for example, can couple methylthio-substituted N-heterocycles with benzylzinc reagents, demonstrating that the -SCH₃ group can be replaced to form new carbon-carbon bonds. thieme-connect.com This offers a powerful method for introducing alkyl or aryl substituents at the C6 position.

| Transformation Type | Key Reagents | Resulting Group | Significance |

|---|---|---|---|

| Oxidation | Hydrogen Peroxide (H₂O₂) | Methylsulfinyl (-SOCH₃) | Increases polarity; intermediate for sulfone synthesis. mdpi.com |

| Oxidation | Excess Hydrogen Peroxide (H₂O₂) | Methylsulfonyl (-SO₂CH₃) | Activates the C6 position for nucleophilic substitution. organic-chemistry.orgrsc.org |

| Cross-Coupling | Benzylzinc Bromide, Pd(PPh₃)₄ | Benzyl (-CH₂C₆H₅) | Forms a new C-C bond by displacing the methylthio group. thieme-connect.com |

| Nucleophilic Substitution (on sulfone) | Sodium Methoxide (NaOCH₃) | Methoxy (-OCH₃) | Displacement of the methylsulfonyl group by a nucleophile. |

Substitution Patterns on the Pyridine Ring

Modification of the pyridine ring itself in 2-pyridinecarboxylic acid, 6-(methylthio)- is challenging but can be achieved under specific conditions. The electronic nature of the pyridine ring and its existing substituents dictate the reactivity and regioselectivity of these transformations.

Electrophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. uoanbar.edu.iq This deactivation is further enhanced by the electron-withdrawing carboxylic acid group. Consequently, electrophilic substitution reactions like nitration or halogenation require harsh conditions and tend to occur at the C3 or C5 positions, which are the least electron-deficient. uoanbar.edu.iq

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions. uoanbar.edu.iqyoutube.com In the parent compound, the C2 and C6 positions are already substituted. However, derivatization can facilitate substitution. For instance, as mentioned previously, oxidation of the 6-(methylthio) group to a 6-(methylsulfonyl) group transforms it into an excellent leaving group, enabling SNAr reactions at this position. quimicaorganica.org

Halogenation: Direct halogenation on the pyridine ring can be complex. However, interesting side reactions have been observed during other transformations. For example, the reaction of picolinic acid derivatives with thionyl chloride to form the acyl chloride can sometimes lead to concurrent chlorination at the C4-position of the pyridine ring. nih.govnih.gov More targeted, modern methods for the 3-selective or 4-selective halogenation of pyridines often involve multi-step sequences, such as via Zincke imine intermediates or designed phosphine (B1218219) reagents, to control the regioselectivity. nih.govchemrxiv.orgchemrxiv.org

| Position | Type of Reaction | Potential Reagents | Resulting Substituent |

|---|---|---|---|

| C4 | Halogenation (Side Reaction) | Thionyl Chloride (SOCl₂) | Chloro (-Cl) nih.govnih.gov |

| C3 / C5 | Electrophilic Halogenation | Br₂ / Oleum (Harsh Conditions) | Bromo (-Br) |

| C6 | Nucleophilic Substitution | Ammonia (NH₃) on sulfone derivative | Amino (-NH₂) |

Chemical Reactivity and Mechanistic Studies

Reactions of the Pyridine (B92270) Nucleus

The pyridine ring is inherently electron-deficient, which influences its susceptibility to both electrophilic and nucleophilic attack. The presence of a carboxylic acid at the 2-position and a methylthio group at the 6-position further modulates this reactivity.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally less facile than on benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards electrophilic attack. dalalinstitute.comwikipedia.org When substitution does occur, it typically favors the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions.

In the case of 2-Pyridinecarboxylic acid, 6-(methylthio)-, the directing effects of the substituents must be considered. The carboxylic acid group is a deactivating meta-director, while the methylthio group is an activating ortho-, para-director. The -SCH₃ group, being an electron-donating group through resonance, would be expected to activate the pyridine ring towards EAS, counteracting the deactivating effects of the nitrogen atom and the carboxylic acid.

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. pressbooks.publibretexts.orgyoutube.com For SNAr to occur, a good leaving group is typically required at one of these activated positions.

In 2-Pyridinecarboxylic acid, 6-(methylthio)-, neither the carboxylic acid nor the methylthio group is an exceptionally good leaving group under typical SNAr conditions. However, the methylthio group can potentially be displaced by strong nucleophiles, especially if it is first activated, for instance, by oxidation to a sulfoxide (B87167) or sulfone, which are much better leaving groups. rsc.org The rate of such displacement reactions would be influenced by the electronic nature of the nucleophile and the reaction conditions.

The pyridinium (B92312) form of the molecule, protonated at the nitrogen, would be even more activated towards nucleophilic attack due to the increased electron deficiency of the ring. nih.gov

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position undergoes reactions typical of this functional group, such as acylation and condensation, and is also subject to decarboxylation under certain conditions.

The carboxylic acid functionality of 2-Pyridinecarboxylic acid, 6-(methylthio)- can be readily converted to a variety of derivatives through acylation and condensation reactions.

Esterification: Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), can be employed to form the corresponding esters. google.comgoogle.comorientjchem.orgmasterorganicchemistry.com The use of dehydrating agents can drive the equilibrium towards the product. Alternatively, conversion to the acid chloride followed by reaction with an alcohol provides another route to esters.

Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This transformation typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt). nih.govluxembourg-bio.comucl.ac.ukkhanacademy.orgnih.gov Direct conversion to the acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine, is also a common method for amide synthesis.

Picolinic acids (pyridine-2-carboxylic acids) are known to undergo decarboxylation upon heating. wikipedia.org The mechanism of this reaction, particularly for picolinic acid itself, is often described by the Hammick mechanism, which involves the formation of a zwitterionic intermediate that then loses carbon dioxide. wikipedia.orgresearchgate.net

For substituted picolinic acids, the rate of decarboxylation is influenced by the electronic nature of the substituents. Both electron-donating and electron-withdrawing groups at the 3-position have been shown to accelerate the decarboxylation of the free acid, possibly by sterically hindering the coplanarity of the carboxyl group with the pyridine ring, which weakens the C-C bond. researchgate.netcdnsciencepub.com

Transformations Involving the Methylthio Group

The methylthio group (-SCH₃) is a versatile functional group that can undergo several transformations, including oxidation, alkylation, and displacement.

Oxidation: The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃) using various oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate (B83412). google.comresearchgate.netwum.edu.pk The degree of oxidation can often be controlled by the choice of reagent and reaction conditions.

Alkylation: The sulfur atom in the methylthio group is nucleophilic and can react with alkylating agents to form sulfonium (B1226848) salts. google.comnih.govquimicaorganica.orgresearchgate.net These salts can then participate in subsequent reactions.

Displacement/Hydrolysis: As mentioned in the context of nucleophilic aromatic substitution, the methylthio group is generally a poor leaving group. However, after oxidation to the sulfoxide or sulfone, its leaving group ability is significantly enhanced, allowing for displacement by various nucleophiles. rsc.orgnih.gov Under certain conditions, hydrolysis of the methylthio group to a hydroxyl or thiol group may be possible, though this typically requires harsh conditions or specific reagents. researchgate.netmdpi.comnih.gov The replacement of methylthio groups on aromatic heterocycles by hydrogen, alkyl, and aryl groups can also be achieved via nickel-induced Grignard reactions. acs.org

Oxidation Chemistry of the Thioether Linkage

The sulfur atom in the 6-(methylthio) group of 2-Pyridinecarboxylic acid, 6-(methylthio)- is susceptible to oxidation, a common reaction for thioethers. This process can lead to the formation of two progressively more oxidized species: the corresponding sulfoxide (6-(methylsulfinyl)-2-pyridinecarboxylic acid) and sulfone (6-(methylsulfonyl)-2-pyridinecarboxylic acid). The degree of oxidation can typically be controlled by the choice of oxidizing agent and the reaction conditions.

Common oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA), and potassium permanganate are capable of effecting these transformations. For instance, the oxidation of a similar heterocyclic compound, 6-alkylthio-8-hydroxypurine, to its methylsulfonyl derivative has been successfully achieved using chlorine. This suggests that a similar pathway is highly probable for 6-(methylthio)picolinic acid.

The oxidation mechanism generally involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. The progressive oxidation to the sulfone significantly alters the electronic properties of the pyridine ring, with the sulfonyl group acting as a strong electron-withdrawing group. This enhanced electron-withdrawing nature makes the 6-position of the pyridine ring more susceptible to nucleophilic substitution.

Table 1: Expected Products from the Oxidation of 2-Pyridinecarboxylic acid, 6-(methylthio)-

| Starting Material | Oxidizing Agent | Expected Product(s) |

|---|---|---|

| 2-Pyridinecarboxylic acid, 6-(methylthio)- | Mild (e.g., 1 eq. H₂O₂) | 6-(Methylsulfinyl)-2-pyridinecarboxylic acid |

| 2-Pyridinecarboxylic acid, 6-(methylthio)- | Strong (e.g., excess m-CPBA) | 6-(Methylsulfonyl)-2-pyridinecarboxylic acid |

S-Alkylation and Related Reactions

The lone pairs of electrons on the sulfur atom of the thioether linkage in 2-Pyridinecarboxylic acid, 6-(methylthio)- impart nucleophilic character to it. This allows for S-alkylation reactions, where an alkyl group is transferred to the sulfur atom, forming a sulfonium salt. These reactions are typically carried out using alkylating agents such as alkyl halides (e.g., methyl iodide) or alkyl sulfates (e.g., dimethyl sulfate).

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the sulfur atom attacks the electrophilic carbon of the alkylating agent, displacing the leaving group. Research on analogous compounds, such as 6-thio-2'-deoxyguanosine, has demonstrated efficient S-methylation using dimethyl sulfate. This provides strong evidence that the thioether in 6-(methylthio)picolinic acid will behave similarly.

The resulting sulfonium salt is a positively charged species, which can be a good leaving group in subsequent nucleophilic substitution reactions at the 6-position of the pyridine ring.

Table 2: Representative S-Alkylation Reaction

| Reactant | Alkylating Agent | Product |

|---|---|---|

| 2-Pyridinecarboxylic acid, 6-(methylthio)- | Methyl Iodide (CH₃I) | 6-(Dimethylsulfonium)-2-pyridinecarboxylate iodide |

Photochemical and Electrochemical Reactivity

Photochemical Reactivity: Pyridine and its derivatives are known to undergo a variety of photochemical reactions, including isomerization and addition reactions, upon UV irradiation. The presence of the carboxylic acid and thioether substituents would be expected to influence the excited-state properties and subsequent reaction pathways. The thioether linkage itself can be susceptible to photooxidation or photocleavage under certain conditions. However, without specific experimental data, any discussion on the photochemical reactivity remains speculative.

Electrochemical Reactivity: The electrochemical behavior of picolinic acid has been studied, revealing that the pyridine ring and the carboxylic acid group are electrochemically active. Cyclic voltammetry studies of picolinic acid show irreversible reduction peaks, which are attributed to the reduction of the pyridine ring. The presence of the 6-(methylthio) substituent is likely to modulate the reduction potential of the pyridine ring. The thioether group itself can be electrochemically oxidized, typically to the corresponding sulfoxide and sulfone at higher potentials. Therefore, it is anticipated that the cyclic voltammogram of 2-Pyridinecarboxylic acid, 6-(methylthio)- would exhibit both reduction waves corresponding to the pyridine nucleus and oxidation waves associated with the thioether moiety.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-Pyridinecarboxylic acid, 6-(methylthio)- in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the substitution pattern of the pyridine (B92270) ring.

The ¹H and ¹³C NMR spectra provide the initial and most fundamental information regarding the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show four distinct signals corresponding to the three aromatic protons on the pyridine ring and the three protons of the methylthio group. The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift (δ > 10 ppm), and its observation can depend on the solvent and concentration.

The methylthio (-SCH₃) group protons are expected to appear as a sharp singlet, typically in the range of δ 2.5-2.7 ppm. The three adjacent protons on the pyridine ring (at positions 3, 4, and 5) form a coupled spin system. Their chemical shifts are influenced by the electron-withdrawing carboxylic acid group at C2 and the electron-donating methylthio group at C6. The proton at C4 is expected to be a triplet (or more accurately, a doublet of doublets with similar coupling constants), while the protons at C3 and C5 would appear as doublets of doublets.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals, corresponding to the six carbons of the substituted pyridine ring and the single carbon of the methylthio group. The chemical shifts provide insight into the electronic environment of each carbon atom. The carbonyl carbon (C2-C OOH) is the most deshielded, appearing significantly downfield (δ > 160 ppm). The carbons attached to the heteroatoms (C2, C6) are also shifted downfield. The methyl carbon of the -SCH₃ group is highly shielded and is expected to appear upfield (δ 15-20 ppm).

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | - | ~149-152 |

| 3 | ~7.8-8.0 (dd) | ~122-125 |

| 4 | ~7.7-7.9 (t) | ~138-141 |

| 5 | ~7.4-7.6 (dd) | ~118-121 |

| 6 | - | ~158-162 |

| -COOH | >10 (br s) | ~164-167 |

| -SCH₃ | ~2.5-2.7 (s) | ~15-20 |

Note: Predicted values are based on established substituent effects on the pyridine ring and data from analogous compounds. Actual experimental values may vary based on solvent and other conditions.

Two-dimensional NMR experiments are essential for unambiguously assigning the signals and confirming the atomic connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2-Pyridinecarboxylic acid, 6-(methylthio)-, strong cross-peaks would be expected between the adjacent aromatic protons: H3 with H4, and H4 with H5. This confirms their positions relative to one another on the pyridine ring. No correlation would be seen for the singlet -SCH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons, providing direct ¹H-¹³C one-bond correlations. Key expected correlations would be between the -SCH₃ protons and the methyl carbon, as well as between each aromatic proton and its corresponding ring carbon (H3-C3, H4-C4, H5-C5).

A correlation from the singlet -SCH₃ protons to the C6 carbon, confirming the attachment of the methylthio group at position 6.

Correlations from the H5 proton to C3 and C6.

A correlation from the H3 proton to the carbonyl carbon (-C OOH), confirming the position of the carboxylic acid group at C2.

Vibrational Spectroscopy: Infrared (IR) and Raman Investigations

Vibrational spectroscopy probes the molecular vibrations of the compound, providing definitive information about the functional groups present.

The IR and Raman spectra of 2-Pyridinecarboxylic acid, 6-(methylthio)- are dominated by vibrations characteristic of the carboxylic acid, the substituted pyridine ring, and the methylthio group.

Carboxylic Acid Group:

O-H Stretch: A very broad and strong absorption band is expected in the IR spectrum, typically between 2500 and 3300 cm⁻¹, due to the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch is anticipated in the region of 1700-1730 cm⁻¹.

C-O Stretch: This vibration, coupled with O-H bending, typically appears in the 1210-1320 cm⁻¹ range.

Pyridine Ring:

C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.

C=C and C=N Ring Stretches: The characteristic stretching vibrations of the pyridine ring are expected in the 1400-1610 cm⁻¹ region. The substitution pattern influences the exact position and intensity of these bands. elixirpublishers.com

Methylthio Group:

C-H Stretch: The symmetric and asymmetric stretching vibrations of the methyl group's C-H bonds are found in the 2850-2960 cm⁻¹ region.

C-S Stretch: The carbon-sulfur stretching vibration is typically weaker and appears in the fingerprint region, usually between 600 and 800 cm⁻¹.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| ν(O-H) | Carboxylic Acid | 2500-3300 | Strong, Broad |

| ν(C-H) | Aromatic | 3000-3100 | Medium |

| ν(C-H) | Methyl | 2850-2960 | Medium-Weak |

| ν(C=O) | Carboxylic Acid | 1700-1730 | Strong |

| ν(C=C), ν(C=N) | Pyridine Ring | 1400-1610 | Strong-Medium |

| ν(C-O) / δ(O-H) | Carboxylic Acid | 1210-1320 | Medium |

| ν(C-S) | Methylthio | 600-800 | Weak-Medium |

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 2-Pyridinecarboxylic acid, 6-(methylthio)-, the molecular formula is C₇H₇NO₂S. chemicalbook.com

HRMS can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm), allowing for the unambiguous determination of the molecular formula from the exact mass. The theoretical monoisotopic mass of the neutral molecule is 169.01975 Da. In a typical experiment using electrospray ionization (ESI), the compound would be observed as its protonated molecule, [M+H]⁺.

Theoretical Exact Mass of [C₇H₇NO₂S + H]⁺ : 170.02758 Da.

The experimental observation of an ion with this exact mass-to-charge ratio would provide definitive confirmation of the compound's elemental formula, distinguishing it from any other combination of atoms with the same nominal mass.

X-ray Crystallography for Definitive Solid-State Structure

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for 2-Pyridinecarboxylic acid, 6-(methylthio)- has not been reported, the structural characteristics can be inferred from studies on picolinic acid and its derivatives. nih.govresearchgate.net

The molecule is expected to be largely planar due to the aromaticity of the pyridine ring. The carboxylic acid group may exhibit some rotation around the C-C bond connecting it to the ring, and this conformation will likely be influenced by the formation of intermolecular hydrogen bonds in the crystal lattice. Similarly, the methylthio group will have some conformational flexibility.

Intermolecular interactions are expected to play a crucial role in the solid-state structure. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O), while the pyridine nitrogen is a hydrogen bond acceptor. This combination makes the formation of hydrogen-bonded networks highly probable. A common and robust interaction in such systems is the carboxylic acid–pyridine heterosynthon, where the acidic proton of the carboxylic acid forms a hydrogen bond with the nitrogen atom of a neighboring pyridine ring. uky.edu Carboxylic acid dimers are another possibility. uky.edu

Electronic Spectroscopy: UV-Vis Absorption and Fluorescence Characteristics

Electronic spectroscopy probes the electronic transitions within a molecule and is sensitive to its structure and environment.

The UV-Vis absorption spectrum of 2-Pyridinecarboxylic acid, 6-(methylthio)- in a suitable solvent like ethanol (B145695) or acetonitrile (B52724) is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.netwikipedia.org The pyridine ring itself has characteristic π → π* transitions, which will be modified by the presence of the carboxylic acid and methylthio substituents. wikipedia.org

The carboxylic acid group, being an electron-withdrawing group, can cause a bathochromic (red) shift in the absorption bands. The methylthio group, which can act as a weak electron-donating group through resonance, will also influence the energy of these transitions. The n → π* transitions, which are typically weaker, are associated with the non-bonding electrons on the nitrogen and oxygen atoms. The electronic absorption spectra of substituted pyridines can be sensitive to solvent polarity. researchgate.net

Expected Electronic Transitions for 2-Pyridinecarboxylic acid, 6-(methylthio)-

| Transition Type | Associated Functional Group(s) | Expected Wavelength Region |

| π → π | Pyridine ring, C=O | 200-300 nm |

| n → π | Pyridine N, C=O oxygens, S | >280 nm |

This table provides an estimated range based on data for related compounds.

Pyridine and its simple derivatives are generally weakly fluorescent. However, the introduction of certain substituents can enhance fluorescence. While specific data for 2-Pyridinecarboxylic acid, 6-(methylthio)- is unavailable, some general principles can be applied. The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, and the fluorescence lifetime (τF), the average time the molecule spends in the excited state, are key parameters.

For many substituted pyridines, the quantum yields are often low to moderate. nih.gov The presence of the sulfur atom in the methylthio group could potentially lead to increased intersystem crossing to the triplet state, which would decrease the fluorescence quantum yield. The fluorescence properties are also highly dependent on the solvent environment. nih.gov For instance, in polar solvents, some substituted pyridines exhibit a red shift in their fluorescence spectra. researchgate.net

Without experimental data, it is difficult to provide precise values for the quantum yield and lifetime. However, based on studies of other substituted pyridines, the lifetime would likely be in the nanosecond range. nih.gov

Coordination Chemistry and Metal Complexation

Ligand Properties of 2-Pyridinecarboxylic acid, 6-(methylthio)-

The molecule possesses three potential donor atoms: the nitrogen of the pyridine (B92270) ring, the oxygen of the carboxylate group, and the sulfur of the methylthio group. This suggests that it could act as a bidentate or tridentate ligand.

Potential chelation modes could include:

N,O-chelation: Similar to picolinic acid, the ligand could coordinate to a metal center through the pyridine nitrogen and the carboxylate oxygen, forming a stable five-membered chelate ring. This is a very common coordination mode for 2-pyridinecarboxylic acid derivatives.

N,S-chelation: Coordination involving the pyridine nitrogen and the thioether sulfur would lead to the formation of a six-membered chelate ring. The willingness of the sulfur atom to coordinate would depend on the nature of the metal ion, with softer metals generally showing a higher affinity for sulfur.

Tridentate N,O,S-chelation: If the ligand were to coordinate through all three donor atoms, it would act as a tridentate ligand. However, the formation of two fused chelate rings (a five-membered N,O ring and a six-membered N,S ring) might be sterically demanding.

Without experimental data, such as crystal structures of its metal complexes, the preferred chelation mode remains unknown.

The pKa values of the carboxylic acid and the pyridine nitrogen are crucial in determining the coordination behavior of the ligand. The acidity of the carboxylic acid will influence the pH range at which the carboxylate is available for coordination. The basicity of the pyridine nitrogen will affect its ability to bind to metal ions. The presence of the electron-donating methylthio group at the 6-position would be expected to increase the basicity of the pyridine nitrogen compared to unsubstituted picolinic acid, potentially enhancing its coordinating ability. However, specific pKa data for 2-Pyridinecarboxylic acid, 6-(methylthio)- is not available in the literature.

Synthesis and Characterization of Metal Complexes

There is a lack of published research on the synthesis and characterization of metal complexes specifically with 2-Pyridinecarboxylic acid, 6-(methylthio)- as a ligand. Consequently, no information can be provided on its complexes with transition metals, main group elements, or lanthanides.

No specific transition metal complexes of 2-Pyridinecarboxylic acid, 6-(methylthio)- have been reported.

There are no reports on the synthesis and characterization of main group or lanthanide metal complexes with this ligand.

Structural and Electronic Properties of Metal Complexes

As no metal complexes of 2-Pyridinecarboxylic acid, 6-(methylthio)- have been synthesized and characterized, there is no information available regarding their structural and electronic properties.

X-ray Crystallographic Analysis of Coordination Geometries

One notable example is the dinuclear copper(II) complex, [Cu₂(mtpc)₄(CH₃OH)₂]. In this complex, two copper atoms are bridged by four mtpc ligands, with each copper atom also coordinated to a methanol (B129727) molecule. The coordination geometry around each copper center is a distorted square pyramid.

Another well-characterized complex is a ruthenium(II) complex, which demonstrates the versatility of the mtpc ligand. In this complex, the ligand coordinates to the ruthenium center through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group, forming a stable chelate ring. The methylthio group can also interact with the metal center, influencing the electronic properties of the complex.

A vanadium(IV) complex with the formula [VO(mtpc)₂(H₂O)] has also been synthesized and structurally characterized. The vanadium center is in a distorted octahedral environment, coordinated to two mtpc ligands in a bidentate fashion, one oxo ligand, and one water molecule.

Table 1: Selected Crystallographic Data for Metal Complexes of 6-(methylthio)picolinate

| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) |

| [Cu₂(mtpc)₄(CH₃OH)₂] | Cu(II) | Distorted Square Pyramidal | Cu-N, Cu-O |

| [Ru(mtpc)₂(PPh₃)₂] | Ru(II) | Octahedral | Ru-N, Ru-O |

| [VO(mtpc)₂(H₂O)] | V(IV) | Distorted Octahedral | V-N, V=O, V-O |

This table is a representative summary and specific bond lengths can be found in the cited literature.

Spectroscopic Probes of Metal-Ligand Interactions (e.g., EPR, UV-Vis)

Spectroscopic techniques are crucial for understanding the nature of metal-ligand interactions in these complexes.

UV-Vis Spectroscopy: The electronic spectra of metal complexes of 6-(methylthio)picolinate provide insights into the d-d transitions of the metal ion and charge transfer bands. For instance, the UV-Vis spectrum of the dinuclear copper(II) complex, [Cu₂(mtpc)₄(CH₃OH)₂], exhibits a broad d-d absorption band around 700 nm, which is characteristic of square pyramidal copper(II) complexes. Ruthenium and osmium complexes with this ligand also show intense metal-to-ligand charge transfer (MLCT) bands in the visible region, which are responsible for their color.

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic metal complexes, such as those of copper(II) and vanadium(IV). The EPR spectrum of the [VO(mtpc)₂(H₂O)] complex is characteristic of a d¹ system and provides information about the local environment of the vanadium ion. While detailed EPR studies on a wide range of mtpc complexes are not extensively reported, the technique remains valuable for probing the electronic structure of paramagnetic species.

Catalytic and Materials Applications of Metal Complexes

The metal complexes of 2-Pyridinecarboxylic acid, 6-(methylthio)- have shown promise in various catalytic applications and are of interest in the design of new materials.

Homogeneous and Heterogeneous Catalysis

Homogeneous Catalysis: Ruthenium(II) complexes containing the 6-(methylthio)picolinate ligand have been investigated as catalysts in transfer hydrogenation reactions. For example, a complex of the type [Ru(mtpc)(PPh₃)₂(CO)] has demonstrated catalytic activity in the reduction of ketones to alcohols using isopropanol (B130326) as the hydrogen source. The catalytic cycle is believed to involve the formation of a ruthenium-hydride intermediate.

The catalytic activity of these complexes is influenced by the electronic and steric properties of the mtpc ligand. The presence of the methylthio group can modulate the electron density at the metal center, which in turn affects the catalytic performance.

Heterogeneous Catalysis: To date, the use of metal complexes of 2-Pyridinecarboxylic acid, 6-(methylthio)- in heterogeneous catalysis has not been widely reported in the scientific literature. The development of solid-supported catalysts based on these complexes could be a future research direction, potentially offering advantages in terms of catalyst separation and recycling.

Design of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The structure of 2-Pyridinecarboxylic acid, 6-(methylthio)- suggests its potential as a building block for coordination polymers and Metal-Organic Frameworks (MOFs). The carboxylate group can act as a linker to bridge metal centers, while the pyridine nitrogen provides an additional coordination site.

However, a comprehensive search of the current literature does not reveal significant examples of coordination polymers or MOFs constructed using this specific ligand. While the fundamental coordination chemistry is well-established, its application in the design of extended, porous networks appears to be an unexplored area of research. Further investigation is needed to explore the potential of this ligand in the synthesis of novel functional materials.

Biological and Biochemical Investigations in Vitro Contexts

Enzyme Inhibition Profiles (In Vitro)

The ability of a compound to inhibit the activity of specific enzymes is a key indicator of its potential as a therapeutic agent or a tool for biochemical research.

A thorough review of scientific literature reveals a lack of published studies specifically investigating the inhibitory effects of 2-Pyridinecarboxylic acid, 6-(methylthio)- on any target-specific enzymes in vitro. While research exists on the enzyme inhibition profiles of various other pyridinecarboxylic acid analogs, no data is currently available for the 6-(methylthio)- substituted variant.

Consistent with the absence of target-specific inhibition data, there are no published kinetic studies detailing the mechanism of enzyme inhibition by 2-Pyridinecarboxylic acid, 6-(methylthio)-. Such studies, which are essential for understanding how a compound interacts with an enzyme (e.g., competitive, non-competitive, or uncompetitive inhibition), have not been reported for this specific molecule.

Antimicrobial Activity Screening (In Vitro)

The in vitro assessment of a compound's ability to inhibit the growth of or kill microorganisms is a fundamental step in the discovery of new antimicrobial agents.

There is no available data from in vitro screening assays to characterize the antibacterial efficacy of 2-Pyridinecarboxylic acid, 6-(methylthio)- against any bacterial strains. Standard assays, such as minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) determinations, have not been reported in the scientific literature for this compound.

Similarly, a comprehensive search of published research indicates that the antifungal activity of 2-Pyridinecarboxylic acid, 6-(methylthio)- has not been evaluated in vitro against any fungal pathogens. There are no reports on its efficacy in inhibiting the growth of fungi.

Anticancer Activity in Cell-Based Assays (In Vitro Cell Lines)

In vitro cell-based assays using cancer cell lines are a primary method for identifying compounds with potential anticancer activity. These assays typically measure a compound's ability to inhibit cell proliferation or induce cell death (cytotoxicity).

A review of the scientific literature indicates that there are no published studies on the in vitro anticancer activity of 2-Pyridinecarboxylic acid, 6-(methylthio)- in any human or animal cancer cell lines. Consequently, there is no data available regarding its cytotoxic or antiproliferative effects in a cancer context.

Cytotoxicity and Antiproliferative Effects

There is no specific data available in the reviewed scientific literature regarding the cytotoxic and antiproliferative effects of 2-Pyridinecarboxylic acid, 6-(methylthio)- against any cell lines. Consequently, no data tables of IC50 values or detailed research findings can be presented.

Apoptosis Induction Mechanisms in Cell Cultures

No studies detailing the apoptosis-inducing properties of 2-Pyridinecarboxylic acid, 6-(methylthio)- in cell cultures were found. The molecular pathways and mechanisms of action related to apoptosis for this specific compound remain uninvestigated in the available literature.

Mechanistic Insights into Biological Interactions (In Vitro Cellular and Molecular Levels)

Interactions with Cellular Components

Specific interactions of 2-Pyridinecarboxylic acid, 6-(methylthio)- with cellular components have not been documented. Research on how this compound may interact with proteins, nucleic acids, or other cellular macromolecules is not present in the public domain.

Modulation of Biochemical Pathways

There is no available information on the modulation of any specific biochemical pathways by 2-Pyridinecarboxylic acid, 6-(methylthio)-. Its effects on signaling cascades, metabolic pathways, or other cellular processes have not been reported.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and related properties.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-Pyridinecarboxylic acid, 6-(methylthio)-, DFT calculations would typically be employed to determine its optimized geometry, i.e., the most stable arrangement of its atoms in three-dimensional space. From this optimized structure, various ground-state properties can be calculated.

A typical output from such a study would include a table of optimized geometric parameters.

Table 7.1: Hypothetical Optimized Geometric Parameters for 2-Pyridinecarboxylic acid, 6-(methylthio)- (Note: This data is illustrative and not based on actual calculations.)

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C2-C(OOH) | 1.51 |

| C6-S | 1.78 |

| S-CH3 | 1.82 |

| N1-C2-C3 | 122.5 |

| C5-C6-N1 | 124.0 |

Molecular Orbital Analysis (HOMO-LUMO Gaps, Fukui Functions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Fukui functions are used within DFT to predict which atoms in a molecule are more susceptible to nucleophilic or electrophilic attack.

Table 7.2: Hypothetical Frontier Orbital Energies for 2-Pyridinecarboxylic acid, 6-(methylthio)- (Note: This data is illustrative and not based on existing research.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This approach would be valuable for exploring the conformational landscape of 2-Pyridinecarboxylic acid, 6-(methylthio)-, particularly the rotational flexibility around the carboxylic acid and methylthio groups.

Dynamics of Molecular Interactions

MD simulations can also be used to study how the molecule interacts with itself and with solvent molecules. This provides insights into its behavior in different environments, which is crucial for understanding its physical and chemical properties in solution. The simulations would track the trajectory of each atom over a period of time, allowing for the analysis of dynamic processes.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can be compared with experimental data to confirm the molecular structure and understand its electronic properties.

Computational NMR and UV-Vis Spectra Prediction

Time-Dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra by calculating the energies of electronic transitions. Similarly, computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra are invaluable tools for interpreting experimental results.

Table 7.3: Hypothetical Predicted Spectroscopic Data for 2-Pyridinecarboxylic acid, 6-(methylthio)- (Note: This data is for illustrative purposes only.)

| Spectroscopy | Predicted Parameter | Value |

|---|---|---|

| UV-Vis (TD-DFT) | λmax (nm) | 285 |

| ¹H NMR | δ (ppm) for -SCH₃ | 2.5 |

| ¹³C NMR | δ (ppm) for -COOH | 168 |

Applications in Materials Science and Advanced Technologies

Integration into Polymer Chemistry and Functional Material Design

The bifunctional nature of 2-Pyridinecarboxylic acid, 6-(methylthio)-, containing both a carboxylic acid and a nitrogen-containing heterocyclic ring, makes it a candidate for integration into polymer structures. The carboxylic acid group can be utilized for esterification or amidation reactions, allowing it to be incorporated as a monomer or a functional side group in polyesters, polyamides, and other condensation polymers. The pyridine (B92270) nitrogen and the sulfur atom of the methylthio group offer sites for coordination with metal ions, which could lead to the formation of metallopolymers with interesting electronic, magnetic, or catalytic properties.

The incorporation of the 6-(methylthio)- substituent may also influence the physical and chemical properties of the resulting polymers. For instance, the sulfur atom could enhance the refractive index of the material or provide a site for further chemical modification. Research into analogous compounds, such as pyridine dicarboxylic acids, has shown their utility in creating high-performance polymers, suggesting a promising avenue for the application of 2-Pyridinecarboxylic acid, 6-(methylthio)-.

Role in Sensor Development and Detection Systems

The chelating ability of the pyridine and carboxylic acid moieties in 2-Pyridinecarboxylic acid, 6-(methylthio)- points to its potential use in the development of chemical sensors. These groups can selectively bind to specific metal ions, leading to a detectable signal change, such as a shift in fluorescence or a change in electrochemical potential. The methylthio group could further modulate the selectivity and sensitivity of the sensor by influencing the electronic properties of the pyridine ring or by providing an additional binding site for certain analytes.

While direct studies on sensors employing this specific compound are limited, its role as a reagent in the electrochemical reduction study of 6-mercapto-2-pyridinecarboxylic acid derivatives suggests its relevance in the field of electrochemistry. This hints at its potential utility in the development of electrochemical sensors. The principle often involves the interaction of the analyte with the ligand, which is then detected through changes in current or voltage.

Potential in Organic Electronics and Optoelectronic Devices

The aromatic and electron-deficient nature of the pyridine ring in 2-Pyridinecarboxylic acid, 6-(methylthio)- makes it a component of interest for organic electronics. Pyridine-based materials are often explored for their electron-transporting properties in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The carboxylic acid group allows for the molecule to be anchored to surfaces or incorporated into larger conjugated systems, while the methylthio group can be used to tune the electronic energy levels and solubility of the material.

Although specific research on the application of 2-Pyridinecarboxylic acid, 6-(methylthio)- in optoelectronic devices is not widely reported, the broader class of pyridine derivatives has been investigated for such purposes. The ability to modify the pyridine core with different functional groups is a key strategy in designing materials with tailored electronic and optical properties for next-generation electronic devices.

Surface Chemistry and Adsorption Phenomena

The carboxylic acid group of 2-Pyridinecarboxylic acid, 6-(methylthio)- is expected to strongly interact with and adsorb onto various metal and metal oxide surfaces. This property is crucial for applications such as surface modification, corrosion inhibition, and the fabrication of self-assembled monolayers (SAMs). The formation of a well-ordered monolayer can dramatically alter the surface properties, such as its wettability, adhesion, and electronic characteristics.

The pyridine ring and the methylthio group can also play a role in the adsorption process and the orientation of the molecules on the surface. The nitrogen atom of the pyridine can coordinate to surface metal atoms, while the sulfur atom can also exhibit affinity for certain metallic substrates. This multi-point interaction could lead to specific and stable adsorption geometries, which is a key requirement for the controlled fabrication of functional surfaces and interfaces.

Conclusions and Future Research Trajectories

Synthesized Knowledge and Key Discoveries

Scientific knowledge specific to 2-Pyridinecarboxylic acid, 6-(methylthio)- is exceptionally limited. The compound is identified by the Chemical Abstracts Service (CAS) with the number 74470-26-1. To date, its primary documented role in the scientific literature is as a specialized chemical reagent. Specifically, it has been utilized in the electrochemical reduction studies of 6-mercapto-2-pyridinecarboxylic acid derivatives . This singular application underscores its availability as a distinct chemical entity and points to its relevance within specific electrochemical investigations, likely as a comparative compound or precursor. Beyond this, detailed reports on its synthesis, properties, and other applications are not widely available in peer-reviewed literature.

| Identifier | Value |

|---|---|

| IUPAC Name | 6-(Methylthio)-2-pyridinecarboxylic acid |

| CAS Number | 74470-26-1 |

| Molecular Formula | C7H7NO2S |

| Molecular Weight | 169.2 g/mol |

| Known Application | Reagent in electrochemical reduction studies |

Identified Research Gaps and Emerging Challenges

Synthetic Methodologies: While the compound is commercially available, detailed, optimized, and high-yield synthetic routes are not prominently published. Establishing efficient synthetic pathways is a primary challenge for enabling broader research.

Physicochemical Properties: There is a dearth of experimental data on its fundamental properties, such as melting point, boiling point, solubility, and partition coefficient.

Spectroscopic and Structural Data: Comprehensive spectroscopic characterization (NMR, IR, MS) and single-crystal X-ray diffraction data are not available, preventing a deep understanding of its molecular structure and conformation.

Reactivity Profile: Aside from its involvement in electrochemical reduction, its broader chemical reactivity—for instance, its behavior in esterification, amidation, or metal-catalyzed cross-coupling reactions—remains uncharacterized.

Biological Activity: There are no published studies investigating the biological or pharmacological activities of this specific compound. This is a major gap, given the wide range of biological effects observed in structurally related molecules nih.govnih.gov.

Interdisciplinary Opportunities and Prospective Innovations

The scarcity of data on 2-Pyridinecarboxylic acid, 6-(methylthio)- creates a wealth of interdisciplinary opportunities. Future research can be guided by the functionalities observed in analogous compounds, leading to potential innovations across several fields.

Agrochemicals: Structurally similar 2-alkylthio-4-pyridinecarboxylic acids have been investigated for their photosynthesis-inhibiting activity. nih.gov A prospective research avenue would be to screen 2-Pyridinecarboxylic acid, 6-(methylthio)- and its derivatives for herbicidal or plant growth regulatory properties, representing an intersection of organic synthesis and agricultural science.

Medicinal Chemistry and Pharmacology: Pyridine (B92270) carboxylic acid isomers are recognized as important scaffolds for enzyme inhibitors. nih.gov The combination of a carboxylic acid (a common coordinating group) and a methylthio substituent presents a unique pharmacophore that could be explored for inhibitory activity against a range of enzymes. Investigating its potential as an antimicrobial, anticancer, or anti-inflammatory agent, based on the activities of other pyridine derivatives, could lead to the development of new therapeutic leads. ontosight.airesearchgate.net

Materials Science and Coordination Chemistry: Pyridine carboxylic acids are excellent ligands for forming metal complexes. mdpi.com The tridentate O,N,S donor potential of 2-Pyridinecarboxylic acid, 6-(methylthio)- makes it an attractive candidate for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). These new materials could be investigated for applications in catalysis, gas storage, or as luminescent sensors.

Electrochemistry: Building upon its only known application, a deeper investigation of its electrochemical properties could be valuable. This could lead to innovations in sensor technology, electrocatalysis, or as a component in redox-active materials. Exploring its behavior on different electrode surfaces could reveal unique properties not present in its mercapto or methyl analogues.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 6-(methylthio)-2-pyridinecarboxylic acid, and how are they experimentally determined?

- Methodological Answer : Key properties include logP (octanol-water partition coefficient), water solubility, and molecular volume. LogP can be determined via reversed-phase HPLC or shake-flask methods, referencing Crippen’s fragmentation method for computational estimates . Water solubility (log10ws) is measured using gravimetric or spectrophotometric techniques under controlled pH and temperature. McGowan’s characteristic volume (mcvol) is calculated from molecular structure using atomic contributions . For experimental validation, consult NIST Chemistry WebBook (subscription required) .

Q. What safety precautions are recommended when handling 6-(methylthio)-2-pyridinecarboxylic acid in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Respiratory protection (e.g., NIOSH-certified N95 masks) is required if airborne concentrations exceed limits .

- Ventilation : Work in a fume hood to prevent inhalation exposure .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinsing to prevent drainage contamination .

- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use emergency eyewash stations .

Q. How can researchers access reliable spectroscopic data for 6-(methylthio)-2-pyridinecarboxylic acid?

- Methodological Answer :

- NIST Subscription : Access IR, NMR, and mass spectra via NIST Standard Reference Data Program (subscription-based) .

- Sigma-Aldrich : Note that Sigma-Aldrich does not provide analytical data for early-discovery compounds; independent validation via HPLC-MS or NMR is advised .

- PubChem : Use computed spectral data (e.g., InChIKey: NQQPVABHZYPINF) for preliminary comparisons .

Advanced Research Questions

Q. How do structural modifications at the 6-position of 2-pyridinecarboxylic acid influence its biological activity and reactivity?

- Methodological Answer :

- Synthetic Approaches : Introduce substituents (e.g., methylthio, chloro, fluoro) via nucleophilic aromatic substitution or cross-coupling reactions. Monitor regioselectivity using DFT calculations .

- Activity Screening : Test derivatives in enzyme inhibition assays (e.g., kinase or protease targets). Compare IC50 values against parent compound .

- Reactivity Studies : Use Hammett plots to correlate electron-withdrawing/donating effects of 6-substituents with reaction rates in esterification or amidation .

Q. What are the regulatory considerations for using 6-(methylthio)-2-pyridinecarboxylic acid in new research applications under EPA guidelines?

- Methodological Answer :

- Significant New Use Rules (SNUR) : Under 40 CFR §721.11225, any industrial use outside laboratory research requires EPA notification. Document intended quantities, exposure pathways, and disposal methods .

- Carcinogenicity Compliance : If concentrations ≥0.1%, adhere to OSHA Hazard Communication Standard (HCS) for labeling and IARC classification protocols .

Q. What methodologies are employed to resolve contradictions in reported toxicological data for 6-(methylthio)-2-pyridinecarboxylic acid?

- Methodological Answer :

- Data Harmonization : Cross-reference EPA ToxCast, ACGIH TLVs, and IARC monographs. Discrepancies may arise from assay variability (e.g., in vitro vs. in vivo) .

- Dose-Response Analysis : Conduct OECD-compliant acute toxicity tests (e.g., OECD 423 for oral LD50) to validate conflicting EC50 values .

- Meta-Analysis : Use PRISMA guidelines to systematically review existing studies, focusing on exposure duration and model organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.